Trifluoperazine-d3dihydrochloride

Description

BenchChem offers high-quality Trifluoperazine-d3dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoperazine-d3dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

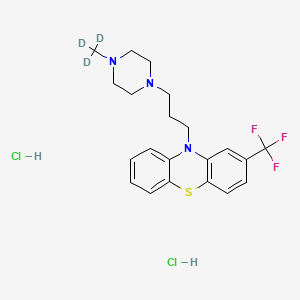

10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i1D3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDAOUXDMHXPDI-GXXYEPOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Deuterium Advantage: A Technical Guide to the Discovery and Synthesis of Deuterated Trifluoperazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and synthesis of deuterated trifluoperazine, a strategic modification of the established antipsychotic agent. By leveraging the kinetic isotope effect, deuteration offers the potential to enhance the pharmacokinetic profile of trifluoperazine, leading to a more favorable therapeutic window. This document details the rationale behind this pharmaceutical innovation, outlines the synthetic methodologies, and presents the key signaling pathways influenced by this compound.

Discovery and Rationale for Deuteration

The impetus for developing deuterated trifluoperazine stems from the desire to optimize its metabolic profile. Trifluoperazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP2D6 playing a crucial role.[1][2] This metabolic process can lead to a relatively short half-life and the formation of various metabolites, necessitating specific dosing regimens and potentially contributing to side effects.

Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a well-established strategy in medicinal chemistry to improve the properties of drug candidates.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3][5]

By strategically placing deuterium atoms at metabolically vulnerable positions on the trifluoperazine molecule, the rate of its breakdown by CYP enzymes can be reduced.[3] This modification is not expected to alter the drug's pharmacodynamic properties, as the shape and size of the molecule remain virtually unchanged.[6] The anticipated benefits of deuterating trifluoperazine include:

-

Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.[3]

-

Increased Drug Exposure: Reduced clearance can result in higher overall drug concentrations in the body (AUC).[7]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[3]

-

Potential for a Better Safety Profile: By altering metabolic pathways, the formation of potentially undesirable metabolites could be reduced.[8]

While direct comparative clinical data for deuterated versus non-deuterated trifluoperazine is not yet widely published, the successful development and approval of other deuterated drugs, such as deutetrabenazine, underscores the clinical viability of this approach to enhance drug performance.[8]

Synthesis of Deuterated Trifluoperazine

The synthesis of deuterated trifluoperazine involves the introduction of deuterium atoms into the propylpiperazine side chain of the molecule. A key method for achieving this is through the reduction of suitable amide and imide precursors using a deuterium source like lithium aluminum deuteride (LiAlD₄).

Experimental Protocol: Synthesis of Deuterium-Labeled Trifluoperazine Analogues

The following protocols are based on established methods for the synthesis of deuterated phenothiazine antipsychotics.

Objective: To synthesize trifluoperazine with deuterium labels on the propylpiperazine side chain.

Methodology: Lithium aluminum deuteride reduction of amide and imide precursors.

Materials:

-

2-(Trifluoromethyl)-10H-phenothiazine

-

1-(3-Chloropropyl)-4-methylpiperazine

-

Sodium amide

-

Lithium aluminum deuteride (LiAlD₄)

-

Appropriate amide or imide precursors of the trifluoperazine side chain

-

Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether)

-

Reagents for purification (e.g., silica gel for chromatography)

Procedure:

-

Synthesis of Non-Deuterated Trifluoperazine (for precursor synthesis): Trifluoperazine can be synthesized by reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium amide.

-

Preparation of Amide/Imide Precursors: Synthesize amide or imide precursors of the trifluoperazine side chain. For example, to introduce deuterium at specific positions, precursors such as 10-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-trifluoromethyl-10H-phenothiazine (an amide) or 1-methylpiperazine-3,5-dione (an imide) can be prepared.

-

Deuterium Labeling via Reduction:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), dissolve the amide or imide precursor in an anhydrous solvent like tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Carefully add a molar excess of lithium aluminum deuteride (LiAlD₄) portion-wise.

-

Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Quenching and Work-up:

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting mixture and wash the solid residue with an organic solvent.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude deuterated trifluoperazine using column chromatography on silica gel to obtain the final product with high isotopic purity.

-

Characterization: Confirm the structure and isotopic purity of the synthesized compound using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathways and Mechanism of Action

Trifluoperazine exerts its therapeutic effects through the modulation of several key signaling pathways. The primary mechanisms of action are antagonism of dopamine D2 receptors and inhibition of calmodulin.[9][10]

Dopamine D2 Receptor Antagonism

Trifluoperazine is a potent antagonist of the dopamine D2 receptor in the brain's mesolimbic and mesocortical pathways.[9] In conditions like schizophrenia, which are associated with hyperactivity of dopaminergic pathways, blocking these receptors helps to alleviate positive symptoms such as hallucinations and delusions.[9]

References

- 1. youtube.com [youtube.com]

- 2. How Can Drug Metabolism and Transporter Genetics Inform Psychotropic Prescribing? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioscientia.de [bioscientia.de]

- 7. benchchem.com [benchchem.com]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 10. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and stability of Trifluoperazine-d3 dihydrochloride.

An In-depth Technical Guide to the Chemical Properties and Stability of Trifluoperazine-d3 Dihydrochloride

This technical guide provides a comprehensive overview of the chemical properties and stability of Trifluoperazine-d3 dihydrochloride, tailored for researchers, scientists, and professionals in drug development. This document includes key physicochemical data, stability profiles under various stress conditions, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

Trifluoperazine-d3 dihydrochloride is the deuterated form of Trifluoperazine dihydrochloride, a phenothiazine derivative used as an antipsychotic agent.[1] The introduction of deuterium atoms is primarily for use as an internal standard in pharmacokinetic studies. For the purpose of this guide, the general chemical and physical properties are considered comparable to the non-deuterated form, Trifluoperazine dihydrochloride.

Table 1: Physicochemical Properties of Trifluoperazine Dihydrochloride

| Property | Value | Source |

| Chemical Name | 10-[3-(4-Methyl-d3-1-piperazinyl)propyl]-2-(trifluoromethyl)phenothiazine dihydrochloride | N/A |

| CAS Number | 1432064-02-2 (for d3 form) | [2] |

| Molecular Formula | C₂₁H₂₁D₃F₃N₃S · 2HCl | [2] |

| Molecular Weight | 483.44 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 242-243 °C (with decomposition) | [3][4] |

| Solubility | Soluble in water (>280 mg/mL) and ethanol (90 mg/mL); insoluble in benzene and ether. | [3][4] |

| pKa | pKa1 = 3.9, pKa2 = 8.1 | [5] |

| LogP | 5.03 | [5] |

Stability Profile

Trifluoperazine is susceptible to degradation under various conditions, particularly oxidation and photolysis.[6] Understanding its stability is crucial for proper handling, formulation, and analytical method development.

Storage and Handling

Trifluoperazine dihydrochloride is hygroscopic and should be stored at 4°C, protected from light.[3][4][6] Aqueous solutions are prone to oxidation by atmospheric oxygen.[5] Any change in color, often to a yellowish or pinkish hue, suggests potential degradation, and the solution should be discarded.[6] The primary oxidative degradation product is often Trifluoperazine sulfoxide.[6]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance. Trifluoperazine HCl has been subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][7][8]

Table 2: Summary of Forced Degradation of Trifluoperazine HCl

| Stress Condition | Conditions Applied | Extent of Degradation | Source |

| Acidic | 0.1 N HCl, 1 hour at room temp. | 11.61% | [6] |

| Alkaline | 0.1 N NaOH, 1 hour at room temp. | 18.95% | [6] |

| Oxidative | 3% H₂O₂, 30 minutes at room temp. | Most significant degradation | [6] |

| Photolytic | UV light, 24 hours | 16.95% | [6] |

| Thermal | Dry heat (60°C), 1 hour | 4.76% (Least degradation) | [6] |

| Neutral | Distilled water, 1 hour at room temp. | 13.96% | [6] |

Based on these studies, the general order of stability for Trifluoperazine under various stress conditions is: Oxidative < Photolytic < Alkaline < Acidic < Thermal.[6]

Signaling Pathway

Trifluoperazine's primary mechanism of action as an antipsychotic involves the blockade of dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.[9] This antagonism reduces the effects of excess dopamine, which is thought to alleviate symptoms of schizophrenia such as hallucinations and delusions.[9][10] Additionally, it exhibits antagonist activity at serotonin 5-HT2, alpha-adrenergic, and histamine H1 receptors.[10] It is also a known antagonist of calmodulin, a calcium-binding protein involved in many cellular signal transduction pathways.[11][12]

Caption: Trifluoperazine's primary mechanism of action.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from a validated method for the quantitative analysis of Trifluoperazine and its degradation products.[6]

1. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: ODS C18 column (250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of methanol and a buffer solution in a 75:25 (v/v) ratio.[6]

-

Buffer Preparation: Dissolve 0.340 g of potassium dihydrogen phosphate in 250 mL of double-distilled water. Add 1.5 mL of triethylamine and adjust the pH to 2.0 with orthophosphoric acid.[6]

-

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 257 nm.[6]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: Ambient.[6]

2. Preparation of Solutions:

-

Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of Trifluoperazine HCl and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of water, sonicate for 1 minute to dissolve, and then make up the volume with water.[6]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 4-36 µg/mL).[6]

3. System Suitability:

-

Before analysis, six replicate injections of a standard solution are performed. The system is deemed suitable if the relative standard deviation (%RSD) for peak area is not more than 2%, the tailing factor is not more than 2, and the number of theoretical plates is more than 2000.[7]

Protocol 2: Forced Degradation Study

This workflow outlines the process for investigating the stability of Trifluoperazine under various stress conditions.

Caption: Workflow for a forced degradation study.

Detailed Stress Conditions:

-

Acid Degradation: Treat the drug solution with 0.1 N HCl at room temperature for a specified duration (e.g., 1 hour), followed by neutralization.[6][8]

-

Alkaline Degradation: Treat the drug solution with 0.1 N NaOH at room temperature for a specified duration (e.g., 1 hour), followed by neutralization.[6][8]

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified duration (e.g., 30 minutes).[6][8]

-

Thermal Degradation: Expose the solid drug or its solution to dry heat at a specific temperature (e.g., 60°C) for a defined period.[6]

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., in a UV chamber) for a defined period (e.g., 24 hours).[6]

After exposure, the stressed samples are diluted appropriately with the mobile phase and analyzed by the validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.[1]

References

- 1. impactfactor.org [impactfactor.org]

- 2. Trifluoperazine-d3 Dihydrochloride | LGC Standards [lgcstandards.com]

- 3. Trifluoperazine Dihydrochloride - LKT Labs [lktlabs.com]

- 4. Trifluoperazine dihydrochloride CAS#: 440-17-5 [m.chemicalbook.com]

- 5. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. actapharmsci.com [actapharmsci.com]

- 8. tanzj.net [tanzj.net]

- 9. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Trifluoperazine-d3 Dihydrochloride in Dopamine D2 Receptor Binding Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Trifluoperazine-d3 dihydrochloride in the study of dopamine D2 receptor (D2R) binding. Trifluoperazine, a typical antipsychotic, is a potent D2R antagonist, and its deuterated analog serves as a crucial tool in modern analytical techniques for receptor pharmacology.[1] This document details the mechanism of action, experimental protocols, and the specific utility of Trifluoperazine-d3 dihydrochloride in quantitative analyses.

Introduction to Trifluoperazine and the Dopamine D2 Receptor

Trifluoperazine is a phenothiazine derivative that exerts its antipsychotic effects primarily through the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic system of the brain.[2] The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of schizophrenia and other psychotic disorders.[3][4] Antagonism of D2Rs is a hallmark of the therapeutic action of many antipsychotic medications.[1][5] Understanding the binding kinetics and affinity of compounds like trifluoperazine to the D2R is fundamental for the development of novel and more effective therapeutics.

Trifluoperazine-d3 dihydrochloride, a stable isotope-labeled version of trifluoperazine, is of particular importance in bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it is used as an internal standard for the accurate quantification of the parent drug in biological matrices.

Quantitative Data: Binding Affinity of Trifluoperazine

| Compound | Receptor | Assay Type | Value | Reference |

| Trifluoperazine | Dopamine D2 | Inhibition Assay | IC50: 1.1 nM | --INVALID-LINK-- |

| Trifluoperazine | Dopamine D2 | Inhibition Assay | IC50: 1.2 nM | [6] |

| Trifluoperazine | Dopamine D4 vs D2 | Binding Affinity | 0.034 (selectivity ratio) | [7] |

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[3]

Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound, such as trifluoperazine, for the dopamine D2 receptor.

Materials and Reagents:

-

Radioligand: A high-affinity D2 receptor radioligand (e.g., [3H]-Spiperone or [125I]-Iodospiperone).

-

Test Compound: Trifluoperazine dihydrochloride.

-

Internal Standard (for LC-MS/MS): Trifluoperazine-d3 dihydrochloride.

-

Biological Material: Cell membranes expressing the dopamine D2 receptor (e.g., from transfected HEK293 cells or rat striatal tissue).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum manifold.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add radioligand and assay buffer to designated wells.

-

Non-specific Binding: Add radioligand, a high concentration of an unlabeled D2 antagonist (e.g., haloperidol or unlabeled trifluoperazine), and assay buffer to designated wells.

-

Competitive Binding: Add radioligand, varying concentrations of the test compound (trifluoperazine), and assay buffer to the remaining wells.

-

Initiate the binding reaction by adding the membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration of the plate contents through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for a Competitive Radioligand Binding Assay.

LC-MS/MS Method for Quantification

In studies investigating the pharmacokinetics or in vivo receptor occupancy of trifluoperazine, LC-MS/MS is a highly sensitive and specific method for its quantification in biological samples. In this context, Trifluoperazine-d3 dihydrochloride is the ideal internal standard.

Principle:

The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3 dihydrochloride, is the gold standard in quantitative mass spectrometry. It is chemically identical to the analyte (trifluoperazine) but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished from the analyte by the mass spectrometer. The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte during liquid chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By comparing the peak area of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, as any sample loss during preparation or variations in instrument response are corrected for.

Logical Workflow for using Trifluoperazine-d3 as an Internal Standard.

Conclusion

Trifluoperazine remains a valuable pharmacological tool for studying the dopamine D2 receptor. Its deuterated analog, Trifluoperazine-d3 dihydrochloride, is indispensable for modern, high-precision quantitative studies that employ mass spectrometry. The data and protocols presented in this guide offer a framework for researchers to design and execute robust D2 receptor binding and quantification experiments, ultimately contributing to a deeper understanding of dopaminergic neurotransmission and the development of improved therapeutics for psychiatric disorders.

References

- 1. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

The Significance of Deuterium Labeling in the Pharmacokinetic Analysis of Trifluoperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal role of deuterium labeling in the pharmacokinetic analysis of trifluoperazine, a first-generation antipsychotic. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can significantly alter the metabolic fate of the drug. This alteration, known as the kinetic isotope effect, can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance and increased systemic exposure. This guide provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and the profound implications of deuterium labeling for trifluoperazine in drug development.

Introduction: The Rationale for Deuterium Labeling

Trifluoperazine, a phenothiazine derivative, is a potent antagonist of dopamine D1 and D2 receptors and an inhibitor of calmodulin.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP2D6, through processes such as sulfoxidation and oxidation.[3][4] The rate of metabolism can significantly influence a drug's efficacy and side-effect profile.

Deuterium labeling, the strategic replacement of hydrogen with deuterium at metabolically vulnerable positions, offers a powerful tool to modulate a drug's pharmacokinetic properties.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[7] This "kinetic isotope effect" can slow down the rate of metabolism, leading to several potential advantages:

-

Improved Pharmacokinetic Profile: Reduced clearance and a longer half-life can lead to more stable plasma concentrations and potentially less frequent dosing.[6]

-

Enhanced Safety and Tolerability: By slowing the formation of potentially reactive or toxic metabolites, deuterium labeling can improve the safety profile of a drug.[7]

-

Increased Efficacy: Higher and more sustained plasma concentrations can lead to improved therapeutic outcomes.

While direct comparative pharmacokinetic studies between deuterated and non-deuterated trifluoperazine are not extensively available in the public domain, the principles of the kinetic isotope effect and its successful application to other drugs metabolized by similar pathways strongly suggest its potential benefits for trifluoperazine. The use of deuterated trifluoperazine, specifically Trifluoperazine-D8, as an internal standard in bioanalytical methods underscores its importance in precise pharmacokinetic characterization.[1]

Pharmacokinetics of Trifluoperazine

Understanding the baseline pharmacokinetics of trifluoperazine is essential to appreciate the potential impact of deuterium labeling.

Human Pharmacokinetics

Pharmacokinetic parameters for orally administered trifluoperazine in healthy human volunteers are summarized in the table below. It is important to note the considerable interindividual variation in these parameters.[8][9][10]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2.8 ± 0.5 hours | [8] |

| Peak Plasma Concentration (Cmax) | 0.53 - 3.09 ng/mL (for a 5 mg dose) | [8] |

| Apparent Terminal Elimination Half-life (t½) | 12.5 ± 1.4 hours | [8] |

| Area Under the Plasma Concentration-Time Curve (AUC) | 5.9 - 17.6 ng·h/mL (for a 5 mg dose) | [8] |

Animal Pharmacokinetics (Rat Model)

Studies in rats have provided valuable insights into the absorption, distribution, metabolism, and excretion of trifluoperazine. Following oral administration, trifluoperazine undergoes a pronounced first-pass effect, with approximately 80% of the drug being extracted by the liver.[11]

| Route of Administration | Key Findings | Reference |

| Intravenous (IV) | Higher plasma and tissue concentrations compared to oral administration. | [11] |

| Oral | Significant first-pass metabolism, with 91% of the dose absorbed unchanged from the intestine. | [11][12] |

Experimental Protocols

Synthesis of Deuterated Trifluoperazine (Trifluoperazine-D8)

A plausible method for synthesizing Trifluoperazine-D8 would involve the use of a deuterated piperazine ring in the side chain.

Hypothetical Synthesis Workflow for Trifluoperazine-D8:

Caption: Hypothetical workflow for the synthesis of Trifluoperazine-D8.

Bioanalytical Method for Trifluoperazine and Trifluoperazine-D8

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of trifluoperazine in biological matrices.[1] Trifluoperazine-D8 is commonly used as an internal standard in such assays to ensure accuracy and precision.

Sample Preparation (Liquid-Liquid Extraction):

-

To a 1.5 mL centrifuge tube, add 100 µL of human plasma.

-

Add 25 µL of Trifluoperazine-D8 internal standard solution (concentration will depend on the specific assay).

-

Add 50 µL of 0.1 M NaOH to basify the plasma.

-

Add 1 mL of tertiary butyl methyl ether as the extraction solvent.

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions:

| Parameter | Condition |

| LC Column | Zodiac C18 column (50 × 4.6 mm, 3 μm) |

| Mobile Phase | Acetonitrile: Methanol: 5 mM Ammonium Bicarbonate (85:10:5, v/v/v) |

| Flow Rate | 0.55 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Trifluoperazine: To be determined empiricallyTrifluoperazine-D8: To be determined empirically |

Experimental Workflow for Pharmacokinetic Analysis:

Caption: General workflow for a pharmacokinetic study of trifluoperazine.

Signaling Pathways Affected by Trifluoperazine

Trifluoperazine exerts its therapeutic and side effects through its interaction with several key signaling pathways.

Dopamine D2 Receptor Antagonism

Trifluoperazine's primary antipsychotic effect is mediated by its antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][7]

Dopamine D2 Receptor Signaling Pathway Inhibition by Trifluoperazine:

References

- 1. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoperazine (“Stelazine”) A Controlled Clinical Trial in Chronic Schizophrenia | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A pharmacokinetic study of trifluoperazine in two ethnic populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of oral trifluoperazine disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and disposition of trifluoperazine in the rat. II. Kinetics after oral and intravenous administration in acutely and chronically treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Trifluoperazine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Trifluoperazine-d3, a deuterated isotopolog of the typical antipsychotic drug Trifluoperazine. Understanding the fragmentation behavior of deuterated standards is critical for their use in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the predicted fragmentation pathway, presents quantitative data in a clear tabular format, and provides a representative experimental protocol for its analysis.

Introduction to Trifluoperazine and its Deuterated Analog

Trifluoperazine is a phenothiazine derivative used in the treatment of psychotic disorders. In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision. Trifluoperazine-d3 serves this purpose, where three deuterium atoms are incorporated into the molecule. Based on commercially available standards, the deuterium atoms are located on the N-methyl group of the piperazine ring. This specific labeling leads to a predictable mass shift in the precursor ion and in any fragment ions that retain this methyl group.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of Trifluoperazine, and by extension Trifluoperazine-d3, in a mass spectrometer (typically using electrospray ionization followed by collision-induced dissociation) is characterized by the cleavage of the bond between the propyl side chain and the phenothiazine ring system, as well as fragmentation within the piperazine moiety.

The protonated molecule ([M+H]⁺) of Trifluoperazine has a monoisotopic mass of approximately 408.17 g/mol . For Trifluoperazine-d3, this shifts to approximately 411.19 g/mol . The major fragmentation pathways are proposed as follows:

-

Formation of the Piperazine Methylene Cation: A primary fragmentation event is the cleavage of the C-C bond between the propyl chain and the piperazine ring, leading to the formation of a stable N-methylpiperazine methylene cation.

-

Cleavage of the Propyl Linker: Scission at the bond between the propyl chain and the phenothiazine nitrogen is another significant fragmentation route.

-

Fragmentation of the Piperazine Ring: The piperazine ring itself can undergo further fragmentation, leading to smaller characteristic ions.

Quantitative Fragmentation Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor ions and major fragment ions of both Trifluoperazine and Trifluoperazine-d3. This data is essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

| Ion Description | Proposed Fragment Structure | Trifluoperazine (m/z) | Trifluoperazine-d3 (m/z) | Mass Shift (Da) |

| Protonated Precursor | [C₂₁H₂₅F₃N₃S]⁺ | 408.17 | - | - |

| Protonated Precursor-d3 | [C₂₁H₂₂D₃F₃N₃S]⁺ | - | 411.19 | +3 |

| N-Methylpiperazine Methylene Cation | [C₆H₁₃N₂]⁺ | 113.11 | - | - |

| N-(Methyl-d3)piperazine Methylene Cation | [C₆H₁₀D₃N₂]⁺ | - | 116.13 | +3 |

| N-Methylpiperazine Cation | [C₅H₁₁N₂]⁺ | 99.09 | - | - |

| N-(Methyl-d3)piperazine Cation | [C₅H₈D₃N₂]⁺ | - | 102.11 | +3 |

| Piperazine Fragment | [C₄H₈N]⁺ | 70.07 | 70.07 | 0 |

| Phenothiazine Propyl Cation | [C₁₅H₁₂F₃NS]⁺ | 295.07 | 295.07 | 0 |

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation of Trifluoperazine-d3 from its precursor ion to its major product ions is depicted in the following diagram.

Experimental Protocol for LC-MS/MS Analysis

This section provides a representative experimental protocol for the quantitative analysis of Trifluoperazine-d3, which can be adapted based on the specific instrumentation and analytical requirements.

5.1. Sample Preparation

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the analyte from a biological matrix such as plasma or serum.

-

Liquid-Liquid Extraction:

-

To 100 µL of plasma sample, add an appropriate amount of Trifluoperazine-d3 internal standard solution.

-

Add a basifying agent, such as 100 µL of 0.1 M NaOH, and vortex.

-

Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

-

Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

5.2. Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution using:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

5.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

-

Trifluoperazine-d3: 411.2 → 116.1 (Quantifier), 411.2 → 70.1 (Qualifier)

-

Trifluoperazine (Analyte): 408.2 → 113.1 (Quantifier), 408.2 → 70.1 (Qualifier)

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

5.4. Experimental Workflow Diagram

This comprehensive guide provides the foundational knowledge for researchers and scientists working with Trifluoperazine-d3. The provided fragmentation data and experimental protocols offer a strong starting point for method development and routine analysis in a drug development setting.

Foundational Research on Trifluoperazine-d3 in Schizophrenia Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the use of Trifluoperazine-d3 in schizophrenia studies. Trifluoperazine is a potent typical antipsychotic primarily used to manage the symptoms of schizophrenia. Its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] The deuterated analog, Trifluoperazine-d3, serves as a critical internal standard in bioanalytical methods, ensuring accurate quantification of Trifluoperazine in biological matrices, which is essential for pharmacokinetic and therapeutic drug monitoring studies.

The Role of Deuterated Internal Standards in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) analysis, deuterated internal standards are considered the gold standard.[2] These isotopically labeled compounds have hydrogen atoms replaced with deuterium, a stable isotope of hydrogen.[2] Because they are chemically almost identical to the analyte of interest, they exhibit nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2][3] This co-elution and similar behavior allow for the correction of variability that can occur during sample preparation and analysis, such as matrix effects and ion suppression or enhancement, leading to highly accurate and precise quantitative results.[2][4] The use of deuterated standards like Trifluoperazine-d3 significantly improves the reproducibility and reliability of bioanalytical methods, which is a requirement for regulatory acceptance by bodies such as the FDA and EMA.[2]

Mechanism of Action of Trifluoperazine in Schizophrenia

Trifluoperazine's efficacy in treating schizophrenia stems from its potent antagonism of dopamine D1 and D2 receptors in the brain's mesolimbic and mesocortical pathways.[1] This blockade of dopamine receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][5] In addition to its primary antidopaminergic activity, Trifluoperazine also exhibits antagonist effects on other neurotransmitter receptors, including serotonin (5-HT2), alpha-adrenergic, and histamine (H1) receptors, which may contribute to its overall therapeutic profile and side effects.[5] The drug is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, and has an elimination half-life of approximately 10 to 20 hours.[6]

Quantitative Data for Bioanalytical Methods

Accurate quantification of Trifluoperazine in biological samples is paramount for clinical and research studies. The following tables summarize key parameters for the analysis of Trifluoperazine using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Trifluoperazine and Trifluoperazine-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Trifluoperazine | 408.2 | 113.1 | Intense mass spectral peaks for Trifluoperazine also observed at m/z 70, 267, and 407. |

| Trifluoperazine-d3 | 411.2 | 116.1 | Predicted transitions based on the addition of 3 daltons for the deuterium atoms on the methyl group of the piperazine ring. The fragmentation is expected to be similar to the unlabeled compound. |

Disclaimer: The mass spectrometry parameters for Trifluoperazine-d3 are predicted based on the known fragmentation of Trifluoperazine. Experimental verification is recommended.

Table 2: Liquid Chromatography Parameters (Adapted from a method for Trifluoperazine-D8)

| Parameter | Value |

| LC Column | Zodiac C18 (50 x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile, Methanol, and 5mM Ammonium Bicarbonate buffer in water (85:10:5, v/v/v) |

| Flow Rate | 0.55 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 5 minutes |

Experimental Protocols

The following is a detailed methodology for the quantification of Trifluoperazine in human plasma using a deuterated internal standard, adapted from a validated method for Trifluoperazine-D8.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of human plasma into a pre-labeled microcentrifuge tube.

-

Add 25 µL of Trifluoperazine-d3 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds to mix.

-

Add 1.0 mL of tertiary butyl methyl ether as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Inject 10 µL of the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation using the parameters outlined in Table 2.

-

Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Use the mass transitions specified in Table 1 for Trifluoperazine and Trifluoperazine-d3.

-

Quantify the concentration of Trifluoperazine by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. forensicrti.org [forensicrti.org]

- 4. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Repurposed Antipsychotic: A Technical Guide to the Anticancer Potential of Trifluoperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoperazine (TFP), a phenothiazine derivative traditionally utilized as an antipsychotic agent, has emerged as a compelling candidate for drug repurposing in oncology. A growing body of preclinical evidence demonstrates that TFP and its novel synthetic derivatives exhibit potent anticancer activities across a range of malignancies, including colorectal, breast, lung, pancreatic, and glioblastoma. These compounds exert their effects through multifaceted mechanisms, primarily by inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways integral to tumor progression and survival. This technical guide synthesizes the current understanding of the anticancer applications of TFP derivatives, presenting quantitative data, detailing experimental protocols, and visualizing the complex molecular interactions to support further research and development in this promising area.

Introduction

The strategy of repurposing existing drugs for new therapeutic indications offers significant advantages in terms of reduced development timelines and costs. Trifluoperazine (TFP), an FDA-approved antipsychotic, is known to function as a dopamine receptor antagonist and a calmodulin inhibitor.[1][2][3][4] This inhibitory action on calmodulin, a key calcium-binding protein involved in various cellular processes, is one of the proposed mechanisms for its antitumor effects.[1][2] Extensive research has now illuminated the potential of TFP and its derivatives to be redeployed as anticancer agents, demonstrating efficacy in both in vitro and in vivo models.[1][5][6] This guide provides an in-depth overview of the core findings related to the anticancer properties of these compounds.

Anticancer Activity of Trifluoperazine and Its Derivatives

The cytotoxic and antiproliferative effects of TFP and its synthetic analogs have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of potency.

In Vitro Efficacy

Studies have consistently shown that TFP and its derivatives inhibit the proliferation of a wide array of cancer cells in a dose- and time-dependent manner.[7][8][9] For instance, a synthetic analog of TFP, designated as 3dc, has demonstrated more substantial anticancer effects than the parent compound in non-small cell lung cancer cells.[2] Another derivative, A4, exhibited a higher antiproliferative potency in oral cancer cells compared to TFP.[6]

Table 1: IC50 Values of Trifluoperazine (TFP) in Various Cancer Cell Lines [8]

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |

| Glioblastoma | U87MG | ~10 | 48 |

| Colorectal Cancer | SW620 | 13.9 | 48 |

| Colorectal Cancer | HCT116 | 16.2 | 48 |

| Colorectal Cancer | CT26 | 16.8 | 48 |

| Oral Cancer | HSC-3 | 26.65 ± 1.1 | 24 |

| Oral Cancer | Ca9-22 | 23.49 ± 1.26 | 24 |

| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 | 7.59 - 15.75 | 24 |

| Melanoma | H1 | 7.2 | Not Specified |

| Melanoma | H3 | 4.1 | Not Specified |

| Melanoma | Melmet 1 | 6.5 | Not Specified |

| Melanoma | Melmet 5 | 5.3 | Not Specified |

Table 2: IC50 Values of TFP Derivatives in Various Cancer Cell Lines

| Derivative | Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |

| A4 | Oral Cancer | Ca922 | 4.9 | 48 |

| 3dc | Glioblastoma | U87MG | 2.3 | Not Specified |

| 3dd | Glioblastoma | U87MG | 2.2 | Not Specified |

| 3dc | Glioblastoma | GBL28 | 2.2 | Not Specified |

| 3dd | Glioblastoma | GBL28 | 2.1 | Not Specified |

| 3dc | Non-Small Cell Lung Cancer | A549 | < 5 | 48 |

In Vivo Efficacy

The anticancer effects of TFP have been validated in animal models. In subcutaneous tumor models of colorectal cancer (HCT116 and CT26 cells), TFP significantly suppressed tumor growth.[1] Specifically, growth inhibition rates of 58.4% and 54% were observed in the HCT116 and CT26 models, respectively.[1] Furthermore, a TFP analog, 3dc, was shown to reduce tumor size and increase survival time in a brain xenograft mouse model of glioblastoma.[10] In a non-small cell lung cancer xenograft model, mice treated with TFP or its analog 3dc (at 5 mg/kg/day) also showed inhibited tumor metastasis.[2][3]

Mechanisms of Action

Trifluoperazine derivatives employ a multi-pronged approach to inhibit cancer cell growth, primarily by inducing cell cycle arrest and apoptosis through the modulation of several critical signaling pathways.

Induction of G0/G1 Cell Cycle Arrest

A predominant mechanism of TFP-mediated tumor suppression is the induction of cell cycle arrest at the G0/G1 phase.[1][5][11] This is achieved by altering the expression of key cell cycle regulatory proteins. TFP treatment leads to the downregulation of cyclin-dependent kinases (CDK2 and CDK4) and their regulatory partners, Cyclin D1 and Cyclin E.[1][5][11] Concurrently, TFP upregulates the expression of CDK inhibitors like p21 and p27.[9][11][12] This disruption of the cyclin-CDK complexes prevents the transition from the G1 to the S phase of the cell cycle, thereby halting proliferation.[11]

References

- 1. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanism of trifluoperazine induces apoptosis in human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repositioning of the antipsychotic trifluoperazine: Synthesis, biological evaluation and in silico study of trifluoperazine analogs as anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]

- 12. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Trifluoperazine in Human Plasma using Trifluoperazine-d3 dihydrochloride by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoperazine is a typical antipsychotic agent used in the management of schizophrenia and other psychotic disorders. Accurate quantification of Trifluoperazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for bioanalysis.[1][2][3] The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3 dihydrochloride, is the gold standard for quantitative LC-MS/MS analysis.[4][5] This is because deuterated standards exhibit nearly identical chemical and physical properties to the analyte, co-eluting during chromatography and compensating for variations in sample preparation, matrix effects, and instrument response.[4][6][7]

This document provides a detailed, step-by-step protocol for the quantification of Trifluoperazine in human plasma using Trifluoperazine-d3 dihydrochloride as an internal standard (IS) with an LC-MS/MS system.

Experimental Workflow

The overall experimental workflow for the quantification of Trifluoperazine in human plasma is depicted below.

Caption: Experimental workflow for Trifluoperazine quantification.

Materials and Reagents

-

Trifluoperazine dihydrochloride (Reference Standard)

-

Trifluoperazine-d3 dihydrochloride (Internal Standard)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium bicarbonate (or Formic Acid/Ammonium Formate)

-

Ultrapure water

Step-by-Step Protocol

4.1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Trifluoperazine dihydrochloride and dissolve it in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Trifluoperazine-d3 dihydrochloride and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

-

Internal Standard Working Solution: Dilute the IS stock solution to the desired concentration for spiking into plasma samples.

4.2. Sample Preparation (Liquid-Liquid Extraction) [8][9]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add a specific volume of the internal standard working solution to each plasma sample, calibration standard, and quality control sample.

-

Vortex mix for 30 seconds.

-

Add a precipitating/extraction solvent. A published method uses tertiary butyl methyl ether.[8][9] Add 1 mL of tertiary butyl methyl ether.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

-

Vortex mix to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may need to be optimized for your specific instrumentation.

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | A C18 column is commonly used, for example, a Zodiac C18 (50 x 4.6 mm, 3 µm).[8][9] |

| Mobile Phase | A mixture of organic solvents and an aqueous buffer. An example is a mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate in water (e.g., 85:10:5, v/v/v).[8][9] A gradient elution may also be used. |

| Flow Rate | A typical flow rate is around 0.55 mL/min.[8][9] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions | Trifluoperazine: To be determined by infusing a standard solution. A likely precursor ion would be [M+H]+. Trifluoperazine-d3: The precursor ion will be 3 mass units higher than Trifluoperazine. The product ion may be the same or also shifted. |

4.4. Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both Trifluoperazine and Trifluoperazine-d3 for all samples, calibration standards, and quality controls.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. A correlation coefficient (r²) of >0.99 is desirable.[8][9]

-

Quantification: Determine the concentration of Trifluoperazine in the unknown plasma samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides an example of the quantitative parameters that should be determined and recorded during method validation and sample analysis.

| Parameter | Example Value/Range |

| Linearity Range | 5 - 1250 pg/mL[8][9] |

| Correlation Coefficient (r²) | > 0.99[8][9] |

| Retention Time (Trifluoperazine) | To be determined empirically |

| Retention Time (Trifluoperazine-d3) | To be determined empirically |

| MRM Transition (Trifluoperazine) | e.g., Precursor ion > Product ion |

| MRM Transition (Trifluoperazine-d3) | e.g., [Precursor+3] > Product ion |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the principle of using a deuterated internal standard in LC-MS/MS for quantitative analysis.

Caption: Principle of Isotope Dilution using Trifluoperazine-d3.

Conclusion

This protocol outlines a robust and reliable method for the quantification of Trifluoperazine in human plasma using Trifluoperazine-d3 dihydrochloride as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high accuracy and precision, which is essential for regulated bioanalysis and clinical research. The provided parameters should serve as a strong starting point for method development and validation.

References

- 1. ijsr.net [ijsr.net]

- 2. lcms.cz [lcms.cz]

- 3. lcms.cz [lcms.cz]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Trifluoperazine in Plasma by LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of trifluoperazine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.

Introduction

Trifluoperazine is a typical antipsychotic agent used in the management of psychotic disorders. Therapeutic drug monitoring and pharmacokinetic studies require a sensitive, selective, and reliable method for the quantification of trifluoperazine in biological matrices such as plasma. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.[1][2]

This application note describes a validated LC-MS/MS method for the determination of trifluoperazine in human plasma, employing Trifluoperazine-D8 as the internal standard. The method is suitable for clinical and research applications requiring high sensitivity and specificity.

Experimental

Materials and Reagents

-

Trifluoperazine reference standard

-

Trifluoperazine-D8 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium bicarbonate

-

Tertiary butyl methyl ether

-

Human plasma (drug-free)

-

Purified water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Zodiac C18 (50 x 4.6 mm, 3 µm) or equivalent[3][4]

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Zodiac C18 (50 x 4.6 mm, 3 µm)[3][4] |

| Mobile Phase | Acetonitrile:Methanol:5 mM Ammonium Bicarbonate in water (85:10:5, v/v/v)[3][4] |

| Flow Rate | 0.55 mL/min[3][4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 4 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Trifluoperazine) | To be optimized based on instrument |

| MRM Transition (Trifluoperazine-D8) | To be optimized based on instrument |

| Ion Source Temperature | To be optimized based on instrument |

| Collision Gas | Argon |

Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of trifluoperazine and Trifluoperazine-D8 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the trifluoperazine stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Spiking: Spike the working standard solutions into drug-free human plasma to obtain calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Plasma Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add the internal standard solution (Trifluoperazine-D8).

-

Vortex the sample briefly.

-

Add 1 mL of tertiary butyl methyl ether as the extraction solvent.[3][4]

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

Method Validation Summary

The described method was validated according to the US Food and Drug Administration (USFDA) guidelines.[3][4] The validation parameters are summarized below.

| Parameter | Result |

| Linearity Range | 5 - 1250 pg/mL[3][4] |

| Correlation Coefficient (r²) | > 0.99[3][4] |

| Accuracy | Within acceptable limits as per USFDA guidelines.[4] |

| Precision (Intra- and Inter-day) | Within acceptable limits as per USFDA guidelines.[4] |

| Recovery | Consistent and reproducible. |

| Matrix Effect | Minimal and compensated by the deuterated internal standard. |

| Stability | Analyte stable under tested conditions (freeze-thaw, short-term, long-term). |

Experimental Workflow Diagram

Caption: Workflow for trifluoperazine analysis in plasma.

Conclusion

The LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of trifluoperazine in human plasma. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

References

- 1. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Method Development for the Simultaneous Estimation of Trifluoperazine, Olanzapine, and Risperidone in Pharmaceutical Formulations by RP-HPLC

Application Note AP-001

Abstract

This application note describes a validated, isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of three antipsychotic drugs: trifluoperazine, olanzapine, and risperidone. The method is suitable for the routine quality control analysis of these drugs in combined pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and a phosphate buffer, providing good resolution and symmetrical peak shapes. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated to be specific, linear, accurate, precise, and robust.

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine class, primarily used for the management of schizophrenia.[1] Olanzapine and risperidone are atypical antipsychotics widely prescribed for the treatment of schizophrenia and bipolar disorder.[2][3] As polypharmacy is common in the treatment of psychotic disorders, there is a need for analytical methods that can simultaneously quantify multiple antipsychotics in a single run. This allows for efficient quality control of combination drug products and supports therapeutic drug monitoring. This application note presents a simple, rapid, and reliable RP-HPLC method for the simultaneous estimation of trifluoperazine, olanzapine, and risperidone.

Experimental

Instrumentation

A liquid chromatograph equipped with a UV-Visible detector, autosampler, and column oven was used. Data acquisition and processing were performed using chromatography software.

Chemicals and Reagents

Reference standards of trifluoperazine, olanzapine, and risperidone were of pharmaceutical grade. HPLC grade acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid were used. High-purity water was used throughout the analysis.

Chromatographic Conditions

The chromatographic separation was performed using the parameters detailed in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with orthophosphoric acid) (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

Protocols

Standard Solution Preparation

-

Standard Stock Solutions (100 µg/mL): Accurately weigh 10 mg of each reference standard (trifluoperazine, olanzapine, and risperidone) and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solution: From the stock solutions, pipette appropriate volumes into a 10 mL volumetric flask to achieve a final concentration of 10 µg/mL for trifluoperazine, 20 µg/mL for olanzapine, and 15 µg/mL for risperidone, and dilute to volume with the mobile phase.

Sample Preparation (for a hypothetical combined tablet formulation)

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of trifluoperazine and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter.

-

Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation

The developed method was validated as per ICH guidelines for the following parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Results and Discussion

The developed RP-HPLC method provided good separation of trifluoperazine, olanzapine, and risperidone with retention times of approximately 3.5, 5.2, and 6.8 minutes, respectively. The peak shapes were symmetrical, and the resolution between the peaks was greater than 2.0, indicating a good separation.

Method Validation Summary

The validation results are summarized in the tables below.

Table 2: Linearity and Range

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Trifluoperazine | 1 - 20 | 0.9995 |

| Olanzapine | 2 - 40 | 0.9998 |

| Risperidone | 1.5 - 30 | 0.9996 |

Table 3: Accuracy (Recovery Studies)

| Analyte | Concentration Level | Mean Recovery (%) | % RSD |

| Trifluoperazine | 80% | 99.8 | 0.5 |

| 100% | 100.2 | 0.4 | |

| 120% | 99.5 | 0.6 | |

| Olanzapine | 80% | 100.5 | 0.7 |

| 100% | 99.9 | 0.5 | |

| 120% | 100.8 | 0.4 | |

| Risperidone | 80% | 99.7 | 0.6 |

| 100% | 100.1 | 0.3 | |

| 120% | 99.4 | 0.8 |

Table 4: Precision

| Analyte | Intraday Precision (% RSD, n=6) | Interday Precision (% RSD, n=6) |

| Trifluoperazine | 0.65 | 1.12 |

| Olanzapine | 0.58 | 1.05 |

| Risperidone | 0.72 | 1.25 |

Table 5: LOD and LOQ

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Trifluoperazine | 0.15 | 0.45 |

| Olanzapine | 0.20 | 0.60 |

| Risperidone | 0.18 | 0.54 |

The robustness of the method was evaluated by making small, deliberate changes to the mobile phase composition, flow rate, and column temperature. The results showed that the method is robust within the tested parameters.

Visualizations

Experimental Workflow

Signaling Pathways of Antipsychotics

Trifluoperazine, a typical antipsychotic, primarily exerts its therapeutic effect by acting as an antagonist at dopamine D2 receptors in the brain's mesolimbic pathway.[4] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to be caused by excessive dopaminergic activity.[4]

Olanzapine and risperidone are atypical antipsychotics that also act as antagonists at dopamine D2 receptors.[3][5] However, they have a broader receptor binding profile and also exhibit potent antagonism at serotonin 5-HT2A receptors.[3][5] The blockade of 5-HT2A receptors is believed to contribute to their efficacy in treating the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[6][7]

Conclusion

The developed RP-HPLC method is simple, accurate, precise, and robust for the simultaneous determination of trifluoperazine, olanzapine, and risperidone in pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and to support formulation development studies. The short run time and simple mobile phase make it a cost-effective and efficient analytical tool.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 4. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 5. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

Application of Trifluoperazine-d3 dihydrochloride in in vivo microdialysis studies.

Application of Trifluoperazine-d3 Dihydrochloride in In Vivo Microdialysis Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to In Vivo Microdialysis

In vivo microdialysis is a powerful sampling technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues.[1][2] This minimally invasive method allows for the continuous monitoring of neurotransmitters, metabolites, and drugs in specific brain regions or other tissues of freely moving animals.[1] The technique involves implanting a small, semi-permeable probe into the target tissue. The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis.

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. Trifluoperazine-d3 dihydrochloride, as a deuterated analog of trifluoperazine, serves as an ideal internal standard for several reasons:

-

Similar Physicochemical Properties: It has nearly identical chromatographic retention time, ionization efficiency, and extraction recovery to the non-labeled trifluoperazine.

-

Mass Difference: The mass difference of 3 Daltons (due to the three deuterium atoms) allows for its clear differentiation from the unlabeled drug by the mass spectrometer, without interfering with the quantification of the analyte.

-

Correction for Matrix Effects and Variability: It effectively compensates for variations in sample preparation, injection volume, and ion suppression or enhancement in the mass spectrometer's ion source.

The use of Trifluoperazine-d3 dihydrochloride is therefore critical for the reliable quantification of trifluoperazine in complex biological matrices like microdialysates.

Pharmacokinetics of Trifluoperazine